
Neoclovene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-alpha-Neoclovene: is a naturally occurring sesquiterpene hydrocarbon found in various essential oils. It is known for its unique structure and potential applications in different fields, including chemistry, biology, and medicine. The compound is characterized by its distinct aroma and is often studied for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Neoclovene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes or catalysts that facilitate the cyclization process. For example, the use of sesquiterpene synthase enzymes can lead to the formation of (-)-alpha-Neoclovene under controlled conditions.
Industrial Production Methods: Industrial production of (-)-alpha-Neoclovene can be achieved through the extraction of essential oils from plants known to contain the compound. This process involves steam distillation or solvent extraction, followed by purification techniques such as chromatography to isolate (-)-alpha-Neoclovene in its pure form.
化学反応の分析
Types of Reactions: (-)-alpha-Neoclovene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxygenated derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert (-)-alpha-Neoclovene into more saturated hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed:
科学的研究の応用
Chemistry: In chemistry, (-)-alpha-Neoclovene is studied for its unique structure and reactivity. It serves as a model compound for understanding the biosynthesis of sesquiterpenes and the mechanisms of enzyme-catalyzed cyclization reactions.
Biology: In biological research, (-)-alpha-Neoclovene is investigated for its potential antimicrobial and anti-inflammatory properties. Studies have shown that it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: In medicine, (-)-alpha-Neoclovene is explored for its potential therapeutic effects. Preliminary research suggests that it may have anti-cancer properties, as it can induce apoptosis in certain cancer cell lines. Additionally, its anti-inflammatory effects make it a potential candidate for treating inflammatory diseases.
Industry: In the industrial sector, (-)-alpha-Neoclovene is used in the formulation of fragrances and flavors due to its distinct aroma. It is also explored for its potential use in the development of bio-based materials and chemicals.
作用機序
The mechanism of action of (-)-alpha-Neoclovene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial effects are attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death. In cancer cells, (-)-alpha-Neoclovene induces apoptosis by activating specific signaling pathways that lead to programmed cell death. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.
類似化合物との比較
alpha-Caryophyllene: Another sesquiterpene with similar structural features but different biological activities.
beta-Caryophyllene: Known for its anti-inflammatory and analgesic properties.
alpha-Humulene: Shares structural similarities with (-)-alpha-Neoclovene and is studied for its anti-inflammatory and anti-cancer effects.
Uniqueness: (-)-alpha-Neoclovene is unique due to its distinct structure and specific biological activities
特性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC名 |
(1R,6S)-2,6,8,8-tetramethyltricyclo[5.2.2.01,6]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-5-8-14(4)12-7-9-15(11,14)10-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12?,14-,15+/m0/s1 |
InChIキー |
ZCJQJJWNFDNQGZ-JQXSQYPDSA-N |
異性体SMILES |
CC1=CCC[C@@]2([C@@]13CCC2C(C3)(C)C)C |
正規SMILES |
CC1=CCCC2(C13CCC2C(C3)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
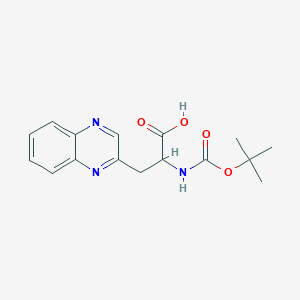
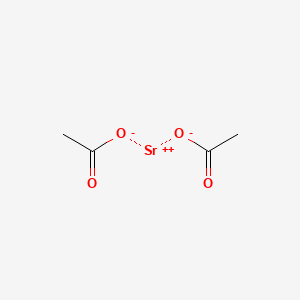
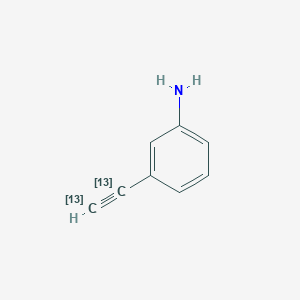


![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
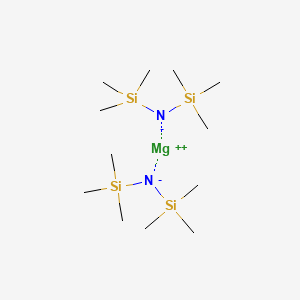
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)


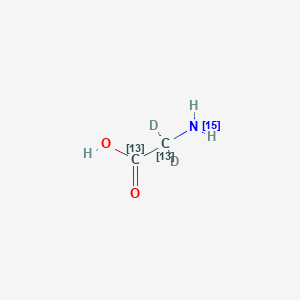
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

